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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of Galactose-6-phosphate
isomerase (GPI), an essential enzyme in galactose metabolism, across different microbial

species. Understanding the kinetic variations of this enzyme is crucial for applications in

metabolic engineering, diagnostics, and as a potential target for drug development.

Kinetic Parameters of Galactose-6-Phosphate
Isomerases
The catalytic efficiency of Galactose-6-phosphate isomerase can be compared by examining

key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax),

turnover number (kcat), and catalytic efficiency (kcat/Km). These parameters provide insights

into the enzyme's affinity for its substrate, its maximum catalytic rate, and its overall efficiency.

Below is a summary of the available kinetic data for GPI from various microorganisms. It is

important to note that direct comparisons can be challenging due to variations in experimental

conditions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1197297?utm_src=pdf-interest
https://www.benchchem.com/product/b1197297?utm_src=pdf-body
https://www.benchchem.com/product/b1197297?utm_src=pdf-body
https://www.benchchem.com/product/b1197297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organis
m
Species

Substra
te

Km
(mM)

Vmax
(U/mg)

kcat (s-
1)

kcat/Km
(s-1mM-
1)

Optimal
pH

Optimal
Temper
ature
(°C)

Staphylo

coccus

aureus

D-

Galactos

e 6-

phosphat

e

9.6[1] - - - 7.8 37

D-

Tagatose

6-

phosphat

e

1.9[1] - - -

Lactococ

cus lactis
D-Allose - - - - 7.0[2] 30[2]

D-Altrose - - - -

Escheric

hia coli

(L-

arabinos

e

isomeras

e)

D-

Galactos

e

- - - - 7.5 35

Data for Vmax, kcat, and kcat/Km for Galactose-6-phosphate isomerase with its native

substrate, D-galactose 6-phosphate, are not readily available in the cited literature for a direct

comparison.

Experimental Protocols
The determination of the kinetic parameters listed above relies on robust experimental

procedures, including enzyme purification and activity assays.
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Purification of Recombinant Galactose-6-Phosphate
Isomerase from Lactococcus lactis
Recombinant Galactose-6-phosphate isomerase from Lactococcus lactis can be purified to

homogeneity using a multi-step chromatography process.

Cell Lysis:E. coli cells overexpressing the recombinant enzyme are harvested and

resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The cells are then disrupted

by sonication or high-pressure homogenization to release the intracellular contents.

Clarification: The cell lysate is centrifuged at high speed to pellet cell debris, and the

resulting supernatant containing the soluble enzyme is collected.

Anion-Exchange Chromatography: The clarified lysate is loaded onto an anion-exchange

column (e.g., Q-Sepharose). The column is washed with the starting buffer to remove

unbound proteins. The bound GPI is then eluted using a linear gradient of increasing salt

concentration (e.g., 0-1 M NaCl). Fractions are collected and assayed for GPI activity.

Hydrophobic Interaction Chromatography: The active fractions from the anion-exchange step

are pooled, and ammonium sulfate is added to a final concentration that promotes binding to

a hydrophobic interaction column (e.g., Phenyl-Sepharose). The column is washed, and the

enzyme is eluted with a decreasing salt gradient.

Purity Assessment: The purity of the final enzyme preparation is assessed by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which should show a single

protein band corresponding to the molecular weight of the GPI subunit.

Galactose-6-Phosphate Isomerase Activity Assay
The activity of Galactose-6-phosphate isomerase is typically determined by measuring the

rate of formation of D-tagatose 6-phosphate from D-galactose 6-phosphate.

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl,

pH 7.5), the substrate D-galactose 6-phosphate at various concentrations, and the purified

enzyme.
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Incubation: The reaction is initiated by the addition of the enzyme and incubated at the

optimal temperature for a defined period.

Termination: The reaction is stopped, often by heat inactivation or the addition of a chemical

quenching agent.

Product Quantification: The amount of D-tagatose 6-phosphate formed is quantified. This

can be achieved using a coupled enzyme assay. For example, the product can be converted

by a specific kinase and aldolase, with the final step being the oxidation of NADH, which can

be monitored spectrophotometrically at 340 nm. Alternatively, high-performance liquid

chromatography (HPLC) can be used to separate and quantify the substrate and product.

Kinetic Parameter Calculation: The initial reaction velocities at different substrate

concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax

values. The turnover number (kcat) can be calculated if the enzyme concentration is known

(kcat = Vmax/[E]), and the catalytic efficiency is determined as the ratio of kcat to Km.

Signaling Pathways and Experimental Workflows
Tagatose-6-Phosphate Pathway
Galactose-6-phosphate isomerase is a key enzyme in the Tagatose-6-Phosphate pathway,

which is a central route for galactose metabolism in many bacteria, including Lactococcus

lactis.[3] This pathway is crucial for the utilization of lactose and galactose as carbon sources.
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Caption: The Tagatose-6-Phosphate pathway for lactose and galactose metabolism.
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The determination of enzyme kinetic parameters follows a structured workflow, from enzyme

production to data analysis.
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Caption: Workflow for determining enzyme kinetic parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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